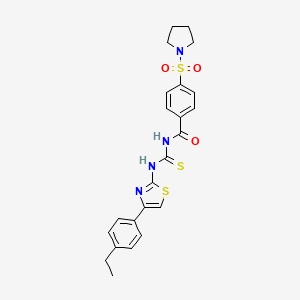![molecular formula C18H20N2O2S B2425223 1-(4-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazol CAS No. 886905-12-0](/img/structure/B2425223.png)
1-(4-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazoles are a type of heterocycle that are key components to functional molecules used in a variety of everyday applications . They are often used as intermediates in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of substituted imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole . The Debus–Radziszewski imidazole synthesis has been adapted to directly yield long-chain imidazolium ionic liquids .
Molecular Structure Analysis
Imidazole molecules have been studied for their local structure and hydrogen bond characteristics, particularly in the context of proton conduction in acid and base proton-conducting composite materials .
Chemical Reactions Analysis
The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated via OH-addition and H-abstraction pathways . The Debus–Radziszewski imidazole synthesis was adapted to directly yield long-chain imidazolium ionic liquids .
Physical And Chemical Properties Analysis
Imidazoles and their derivatives have been studied for their photophysical properties . For example, benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates show aggregation-induced emission (AIE) features in their solid and aggregate states .
Wissenschaftliche Forschungsanwendungen
- Imidazole sind wichtige Strukturmotive in der Wirkstoffforschung, da sie vielfältige biologische Aktivitäten aufweisen. Forscher haben die Synthese von Imidazolderivaten für potenzielle Medikamentenkandidaten untersucht. Die fragliche Verbindung könnte als Gerüst für die Entwicklung neuer Medikamente dienen, die auf bestimmte Krankheiten oder biologische Pfade abzielen .
- Imidazolium-basierte ionische Flüssigkeiten haben als umweltfreundliche Lösungsmittel Aufmerksamkeit erregt. Die Debus-Radziszewski-Imidazolsynthese wurde so angepasst, dass sie direkt langkettige Imidazolium-ionische Flüssigkeiten liefert. Diese ionischen Flüssigkeiten finden Anwendung in der Katalyse, in Trennprozessen und in der Materialwissenschaft .
- Substituierte Imidazole können als fluoreszierende Sonden zur Detektion bestimmter Analyten dienen. So wurde beispielsweise eine kleine molekulare fluoreszierende Sonde auf Basis von Imidazol für den ultrasensitiven, selektiven und schnellen Nachweis von Hydrazin in verschiedenen Formen (fest, Gel, Lösung und dünner Film) entwickelt. Solche Sonden haben Bedeutung für die Umweltüberwachung und die Biobildgebung .
Pharmazeutika und Medizinische Chemie
Ionische Flüssigkeiten und Grüne Chemie
Fluoreszierende Sonden und Sensorik
Wirkmechanismus
The Debus–Radziszewski imidazole synthesis was adapted to directly yield long-chain imidazolium ionic liquids . This reaction has only been considered very recently as a new tool to design original imidazole and imidazolium-containing polymers by direct formation of the imidazole ring during the polymerization process .
Safety and Hazards
While specific safety and hazards information for “1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole” is not available, it’s important to note that safety precautions should always be taken when handling chemical substances. For example, 1-(4-Methylbenzyl)piperazine, a related compound, is known to cause serious eye damage, respiratory irritation, and skin irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-propylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-3-12-23(21,22)18-19-16-6-4-5-7-17(16)20(18)13-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSYVCSSYNFLBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2425142.png)
![3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2425145.png)
![N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2425147.png)





![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2425153.png)

![N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2425157.png)
![(E)-1'-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2425158.png)

